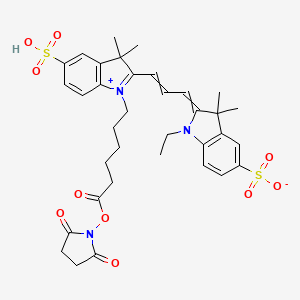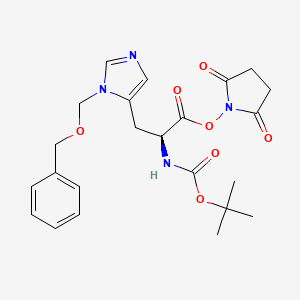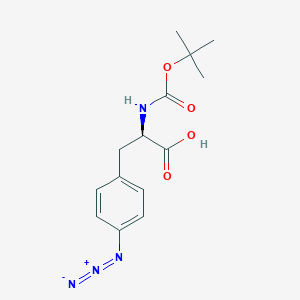
Cyanine 3, SE
Overview
Description
CY3-SE, also known as Sulfo-Cy3 NHS ester, is a reactive fluorescent dye used for labeling biomolecules. It is a member of the cyanine dye family, known for its bright fluorescence and stability. CY3-SE is particularly useful in biological and biochemical research due to its ability to label proteins, peptides, and nucleic acids with high specificity and efficiency .
Mechanism of Action
Target of Action
Cyanine 3, SE (Cy3) is a synthetic dye that primarily targets amines . It is used for the fluorescent labeling of biological macromolecules . The dye is reactive and water-soluble, with an absorbance maximum of 550 nm and an emission maximum of 570 nm .
Mode of Action
Cy3 interacts with its targets (amines) through a process known as fluorescent labeling . This interaction results in the emission of fluorescence, which can be detected and quantified.
Biochemical Pathways
Cy3 is widely used as a fluorescent probe in biophysics and medical biochemistry due to its unique photophysical and photochemical properties . It plays a particularly important role in real-time PCR applications, being used as the reporter moiety in TaqMan probes . It can also be used to label DNA oligos for use as hybridization probes in other applications, such as Fluorescent In-Situ Hybridization (FISH) .
Pharmacokinetics
The pharmacokinetics of Cy3 are enhanced when the dye is encapsulated with albumin . This strategy improves the dye’s brightness and extends its circulation time, resulting in enhanced bioavailability . The chloride-containing (Cl-containing) cyanine dyes have been found to selectively bind to albumin to achieve site-specific albumin tagging .
Result of Action
The result of Cy3’s action is the emission of fluorescence, which can be detected and quantified. This allows for the visualization and quantification of the labeled amines . The fluorescence properties of Cy3 strongly depend on the environment and the specific position in the system .
Action Environment
The photophysical properties of Cy3, including its fluorescence efficiency, are influenced by environmental factors such as solubility and the cis–trans-isomerization of the cyanine molecule itself . The dye’s fluorescence properties can be adjusted in terms of absorption and emission wavelengths by modifying their chemical structures . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth, damping of photoisomerization (if any), and an increase in intersystem crossing to the triplet state .
Biochemical Analysis
Biochemical Properties
Cyanine 3, SE interacts with various biomolecules, including DNA, albumins, and other proteins . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth . For instance, the fluorescence quantum yield of this compound linked covalently to DNA depends on the type of linkage used for attachment, DNA sequence, and secondary structure .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is commonly used to label nucleic acids and is known to have a high affinity for tumor cells . It can be excited using the 532 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves noncovalent interactions with biomolecules, leading to changes in the properties of these dyes . These interactions can lead to changes in gene expression and enzyme activity. For instance, the covalent binding of Cl-containing cyanine dyes with albumin enhances the optical properties and improves biosafety .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its fluorescence efficiency is known to be sequence-dependent, with adjacent purines increasing the fluorescence intensity of this compound . The fluorescence properties of this compound are also affected by the solubility and rotational degrees of freedom .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to accumulate in solid tumors when incubated with cells at concentrations over 1 μM . The uptake of this compound in cancer cells is concerted actions exerted by hypoxia and activation of HIF1alpha/OATPs signaling leading to enhanced dye uptake .
Subcellular Localization
This compound is localized in specific subcellular compartments. For instance, one study showed that this compound perfectly overlapped with the green fluorescence of a commercial mitochondrial tracker, indicating its localization in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
CY3-SE is synthesized through the reaction of cyanine dye with N-hydroxysuccinimide (NHS) ester. The process involves the activation of the carboxyl group of the dye with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of CY3-SE involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition. The final product is purified using techniques like column chromatography and crystallization to ensure it meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
CY3-SE primarily undergoes substitution reactions where the NHS ester group reacts with primary amines on biomolecules to form stable amide bonds. This reaction is highly specific and efficient, making CY3-SE an ideal reagent for labeling proteins, peptides, and nucleic acids .
Common Reagents and Conditions
The labeling reaction with CY3-SE is typically carried out in a buffer solution at a pH range of 7-9. Common buffers used include sodium phosphate, HEPES, and carbonate/bicarbonate buffers. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete labeling .
Major Products
The major products of the reaction between CY3-SE and biomolecules are fluorescently labeled proteins, peptides, or nucleic acids. These labeled biomolecules retain their biological activity and can be used in various analytical and imaging applications .
Scientific Research Applications
CY3-SE is widely used in scientific research due to its excellent fluorescent properties. Some of its key applications include:
Immunocytochemistry: CY3-SE is used to label antibodies for detecting specific proteins in cells and tissues.
Protein-Protein Interactions: CY3-SE is used in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions and conformational changes.
Comparison with Similar Compounds
CY3-SE is part of the cyanine dye family, which includes other dyes such as Cy3, Cy5, and Cy7. These dyes differ in their spectral properties and applications:
Cy3: Similar to CY3-SE, Cy3 is a fluorescent dye with an excitation peak at 555 nm and an emission peak at 569 nm.
Cy5: Cy5 has an excitation peak at 649 nm and an emission peak at 670 nm.
Cy7: Cy7 has an excitation peak at 743 nm and an emission peak at 767 nm.
CY3-SE is unique in its ability to form stable amide bonds with primary amines, making it highly specific and efficient for labeling biomolecules. Its bright fluorescence and stability make it a valuable tool in various research applications .
Properties
CAS No. |
146368-16-3 |
|---|---|
Molecular Formula |
C35H41N3O10S2 |
Molecular Weight |
727.8 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47) |
InChI Key |
SOVMUUCAZOFIQP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Purity |
97%min |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)













